5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine
CAS No.:
Cat. No.: VC15861154
Molecular Formula: C8H10BrClN4O
Molecular Weight: 293.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10BrClN4O |
---|---|
Molecular Weight | 293.55 g/mol |
IUPAC Name | 5-bromo-4-chloro-6-morpholin-4-ylpyrimidin-2-amine |
Standard InChI | InChI=1S/C8H10BrClN4O/c9-5-6(10)12-8(11)13-7(5)14-1-3-15-4-2-14/h1-4H2,(H2,11,12,13) |
Standard InChI Key | OTMNUGWMRPFGNX-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1C2=C(C(=NC(=N2)N)Cl)Br |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at positions 4, 5, and 6 with chlorine, bromine, and a morpholine group, respectively. The morpholine ring contributes to its pharmacological activity by enhancing solubility and enabling interactions with biological targets .
Table 1: Key Structural and Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₀BrClN₄O | |
Molecular Weight | 293.55 g/mol | |
SMILES | NC1=NC(N2CCOCC2)=C(Br)C(Cl)=N1 | |
Boiling Point | 382.8 ± 52.0 °C | |
Melting Point | 125.0–127.7 °C | |
Density | 1.6 ± 0.1 g/cm³ |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are routinely employed to confirm purity and structure. Key NMR signals include:
-
¹H NMR (DMSO-d₆): δ 3.63–3.60 ppm (m, 8H, morpholine CH₂ groups) .
-
¹³C NMR: Peaks at δ 152.2 (pyrimidine C2), 144.8 (C4), and 65.0 ppm (morpholine carbons) .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves sequential substitution reactions starting from 5-bromo-2,4-dichloropyrimidine :
-
Amination: Reaction with hydrazine hydrate at 0–5°C yields 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine.
-
Morpholine Substitution: Treatment with morpholine in ethyl acetate under reflux replaces the remaining chlorine atom .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | NH₂NH₂·H₂O, MeOH, 0–5°C, 1 h | 83% |
2 | Morpholine, EtOAc, reflux, 1 h | 75–85% |
Purification and Scalability
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity . Industrial-scale production often employs continuous flow reactors to optimize temperature control and minimize side reactions.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water but is soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with hydrolysis risks under strongly acidic or alkaline conditions .
Pharmacological Applications
Kinase Inhibition
The morpholine group facilitates binding to ATP pockets in kinases. Derivatives of this compound have shown promise as:
-
CDK4/6 Inhibitors: Potent activity against breast cancer cell lines (IC₅₀: 10–50 nM) .
-
RAF Kinase Inhibitors: Suppression of MAPK signaling in melanoma models .
Table 3: Biological Activity of Selected Derivatives
Derivative | Target | IC₅₀ (nM) | Source |
---|---|---|---|
8-Bromo-3-phenyl- triazolo[4,3-f]pyrimidine | CDK4/6 | 12.3 | |
5-Morpholino- triazolo[4,3-f]pyrimidine | BRAF V600E | 8.7 |
Anticancer Activity
In vitro studies demonstrate apoptosis induction in SF767 glioblastoma cells, with G1 phase arrest observed at 48-hour exposure .
Recent Advances (2023–2025)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume